molecular formula C13H22N2O5 B1269351 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid CAS No. 345955-48-8

1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid

Cat. No.: B1269351
CAS No.: 345955-48-8
M. Wt: 286.32 g/mol
InChI Key: ULZRHGGXRMHKJW-UHFFFAOYSA-N
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Description

1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid is a compound that plays a significant role in organic synthesis, particularly in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability under acidic conditions and ease of removal under mild acidic conditions .

Preparation Methods

The synthesis of 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for the direct introduction of the tert-butyloxycarbonyl group into a variety of organic compounds . This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further reacted to form peptides or other derivatives.

Scientific Research Applications

1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amine . This stepwise protection and deprotection mechanism is crucial for the successful synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

1-(2-tert-Butoxycarbonylamino-acetyl)-piperidine-4-carboxylic acid can be compared with other similar compounds used in peptide synthesis, such as:

    9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is another commonly used protecting group for amines in peptide synthesis.

    Benzyl (Bn) Group: The Bn group is used for side-chain protection in peptide synthesis.

The uniqueness of this compound lies in its stability under acidic conditions and ease of removal under mild acidic conditions, making it a versatile and widely used protecting group in organic synthesis.

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-8-10(16)15-6-4-9(5-7-15)11(17)18/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZRHGGXRMHKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349825
Record name 1-[N-(tert-Butoxycarbonyl)glycyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345955-48-8
Record name 1-[N-(tert-Butoxycarbonyl)glycyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 345955-48-8
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